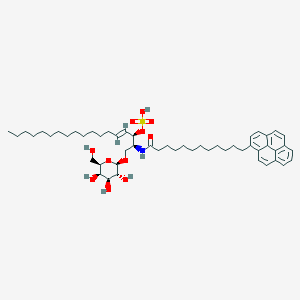
P12 Sulfatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P12 Sulfatide, also known as this compound, is a useful research compound. Its molecular formula is C52H77NO11S and its molecular weight is 924.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Acidic Glycosphingolipids - Sulfoglycosphingolipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Substrate for Enzyme Activity Measurement
P12 sulfatide has been synthesized as a fluorescent substrate to determine the activity of arylsulfatase A (ASA), an enzyme crucial for the degradation of sulfatides. In studies, this compound was hydrolyzed by ASA extracted from human leukocytes, demonstrating Michaelis-Menten kinetics. This property makes it a valuable tool for diagnosing ASA deficiencies in conditions such as metachromatic leukodystrophy (MLD) and Maroteaux-Lamy syndrome, where specific enzyme activities are compromised .
Table 1: Enzyme Activity Measurement Using this compound
| Substrate | Enzyme Source | Hydrolysis Rate | Notes |
|---|---|---|---|
| This compound | Human leukocytes | Proportional to time | Effective in diagnosing ASA deficiency |
| PSA12 Sulfatide | Human leukocytes | Proportional to time | Similar application as this compound |
Neurological Research
Role in Myelin Formation and Maintenance
Research indicates that sulfatides, including this compound, play a critical role in myelin formation and maintenance. In cultured Schwann cells, sulfatides bind to extracellular matrix components, which is essential for myelination processes. Studies have shown that the absence of sulfatides can lead to demyelination and neurological deficits .
Case Study: Enzyme Replacement Therapy (ERT) in MLD Models
In an aggravated mouse model of MLD, ERT using recombinant human ASA demonstrated improvements in brain sulfatide storage and nerve conduction velocity (NCV) when treatment was initiated early. This highlights the therapeutic potential of targeting sulfatide metabolism .
Clinical Implications
Diagnosis of Arylsulfatase A Deficiency
this compound is utilized in clinical settings to diagnose arylsulfatase A deficiency. Cultured skin fibroblasts from patients with this deficiency show reduced degradation of this compound compared to normal fibroblasts, making it a reliable biomarker for diagnostic purposes .
Implications in Metabolic Disorders
Association with Diabetes and Insulin Secretion
Sulfatides are implicated in insulin secretion mechanisms. Specifically, the C16:0 isoform of sulfatide has been shown to inhibit glucose-induced insulin secretion by affecting ATP-sensitive potassium channels. The presence of this compound may influence these pathways, offering insights into metabolic disorders such as type 2 diabetes .
Summary and Future Directions
This compound serves multiple roles across various biological systems, primarily as a substrate for enzyme activity measurement and as a crucial component in myelin formation. Its applications extend into clinical diagnostics and therapeutic interventions for lysosomal storage diseases.
Future research should focus on:
- Understanding the molecular mechanisms by which this compound influences myelination.
- Exploring its potential role in other metabolic pathways and diseases.
- Developing targeted therapies that manipulate sulfatide metabolism for treating related disorders.
This compound's versatility underscores its importance in both basic research and clinical applications, paving the way for new diagnostic tools and therapeutic strategies.
Propriétés
Numéro CAS |
111682-15-6 |
|---|---|
Formule moléculaire |
C52H77NO11S |
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-(12-pyren-1-yldodecanoylamino)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C52H77NO11S/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-28-44(64-65(59,60)61)43(37-62-52-51(58)50(57)49(56)45(36-54)63-52)53-46(55)29-23-20-17-14-11-12-15-18-21-25-38-30-31-41-33-32-39-26-24-27-40-34-35-42(38)48(41)47(39)40/h22,24,26-28,30-35,43-45,49-52,54,56-58H,2-21,23,25,29,36-37H2,1H3,(H,53,55)(H,59,60,61)/b28-22+/t43-,44+,45+,49-,50-,51+,52+/m0/s1 |
Clé InChI |
KAAPLLYVKMKPBO-AKSXTAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
Synonymes |
12-(1-pyrenedodecanoyl)sphingosylgalactosyl-O-3-sulfate P12 sulfatide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















